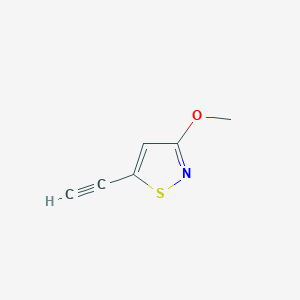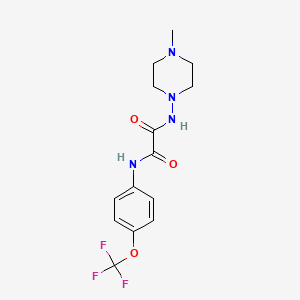![molecular formula C10H11F4NO B2411996 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline CAS No. 117401-79-3](/img/structure/B2411996.png)
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline” is a chemical compound with the CAS Number: 117401-79-3 . It has a molecular weight of 237.2 and its IUPAC name is 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline” is 1S/C10H11F4NO/c11-9(12)10(13,14)6-16-5-7-2-1-3-8(15)4-7/h1-4,9H,5-6,15H2 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 237.19 and a molecular formula of C10H11F4NO .Wissenschaftliche Forschungsanwendungen
Applications in Environmental Science
- Biodegradation of Aniline Compounds: Delftia sp. AN3, a bacterial strain, has shown the ability to degrade aniline compounds, suggesting potential applications in wastewater treatment and environmental remediation. This strain, however, did not support the growth of substituted anilines like N-methylaniline and 2-chloroaniline, indicating specificity in biodegradation pathways (Liu et al., 2002).
Applications in Materials Science
- Electroluminescence and Photophysics: N,N-Di(6-phenylpyridin-2-yl)aniline derivatives have been used to produce luminescent platinum complexes. These complexes exhibit potential for use in organic light-emitting diode (OLED) devices due to their high quantum efficiency and emissive properties across a broad spectrum (Vezzu et al., 2010).
- Electrochemical Applications: Polyaniline and its copolymers, synthesized using ionic liquids, have demonstrated significant electrocatalytic activity for redox reactions, indicating potential applications in catalysis and electrochemical sensors (Zhang et al., 2007).
Applications in Chemistry
- Crystal Structure Analysis: The crystal structure of pyridinium salts carrying a fluorous side chain, such as 4-[(2,2,3,3-tetrafluoropropoxy)methyl]pyridinium chloride, has been explored, contributing to the understanding of weak hydrogen bonding and fluorous interactions in chemical compounds (Lu et al., 2017).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . It’s always important to handle such compounds with care and follow safety guidelines.
Eigenschaften
IUPAC Name |
3-(2,2,3,3-tetrafluoropropoxymethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4NO/c11-9(12)10(13,14)6-16-5-7-2-1-3-8(15)4-7/h1-4,9H,5-6,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMQEDVNCVIZTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)COCC(C(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


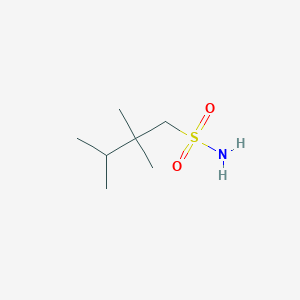
![1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2411916.png)
![2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B2411918.png)
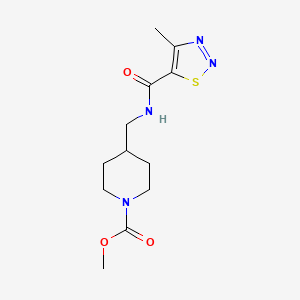
![2-(2-Oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2411923.png)
![Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2411924.png)
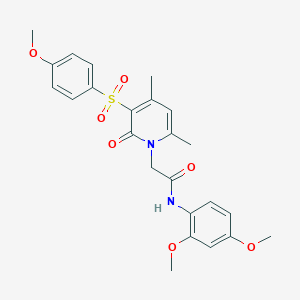
![1-(2-Adamantanylethoxy)-3-[4-(4-fluorophenyl)piperazinyl]propan-2-ol, chloride, chloride](/img/structure/B2411926.png)
![Tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2411927.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride](/img/structure/B2411929.png)
